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Compound of Interest

Compound Name: 4-Methoxybenzamide

Cat. No.: B147235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Methoxybenzamide (p-Anisamide), a significant compound in chemical and pharmaceutical

research. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for the

acquisition of such spectra, serving as a valuable resource for compound characterization,

quality control, and in the development of novel molecular entities.

Core Spectroscopic Data
The following tables summarize the essential spectroscopic data for 4-Methoxybenzamide,

facilitating straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 4-Methoxybenzamide
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.89 Doublet 2H
Ar-H (ortho to -

CONH₂)

7.24 Singlet (broad) 1H -NH₂

7.00 Doublet 2H Ar-H (ortho to -OCH₃)

3.81 Singlet 3H -OCH₃

Solvent: DMSO-d₆, Frequency: 399.65 MHz

Table 2: ¹³C NMR Spectroscopic Data for 4-Methoxybenzamide[1]

Chemical Shift (δ) ppm Assignment

167.3 C=O (Amide Carbonyl)

161.8 Ar-C (para to -CONH₂)

129.5 Ar-CH (ortho to -CONH₂)

126.3 Ar-C (ipso to -CONH₂)

113.5 Ar-CH (ortho to -OCH₃)

55.4 -OCH₃

Solvent: Information not available

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 4-Methoxybenzamide
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3180 Strong, Broad N-H Stretch (Amide)

3000 - 2850 Medium
C-H Stretch (Aromatic &

Aliphatic)

1650 - 1630 Strong C=O Stretch (Amide I)

1610 - 1580 Medium
N-H Bend (Amide II) & C=C

Stretch (Aromatic)

1250 Strong C-O Stretch (Aryl Ether)

840 Strong
C-H Bend (Para-disubstituted

Aromatic)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 4-Methoxybenzamide

m/z Ratio Relative Intensity Assignment

151 High [M]⁺ (Molecular Ion)

135 High [M - NH₂]⁺

107 Medium [M - CONH₂]⁺

92 Medium [M - CONH₂ - CH₃]⁺

77 Medium [C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections detail standardized methodologies for the acquisition of the

spectroscopic data presented. These protocols are designed to be broadly applicable for the
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analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Acquisition:

Sample Preparation:

Accurately weigh 5-10 mg of 4-Methoxybenzamide for ¹H NMR or 20-30 mg for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, aiming for a sharp, symmetrical

solvent peak.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.

¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled pulse sequence.

Acquisition Time: Approximately 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the

low natural abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift axis using the residual solvent peak as a reference (DMSO-d₆:

δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

In a clean agate mortar, thoroughly grind 1-2 mg of 4-Methoxybenzamide to a fine

powder.[2][3]

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to

the mortar.[2][3]

Continue grinding the mixture until a homogeneous, fine powder is obtained.[3]

Pellet Formation:

Transfer a portion of the powder mixture into a pellet die.

Assemble the die and place it in a hydraulic press.

Apply a pressure of approximately 8-10 tons for several minutes to form a transparent or

translucent pellet.[4]

Data Acquisition:
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Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

The instrument's software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction:

For a solid sample like 4-Methoxybenzamide, a direct insertion probe is typically used.

A small amount of the sample is placed in a capillary tube at the end of the probe.

Instrumental Conditions:

Ionization Mode: Electron Ionization (EI).

Electron Energy: Standard 70 eV.

Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample

volatilization.

Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for

example, m/z 40 to 300.

Data Acquisition and Analysis:

The direct insertion probe is heated, causing the sample to vaporize into the ion source.

The vaporized molecules are bombarded with electrons, leading to ionization and

fragmentation.
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The resulting ions are separated by the mass analyzer based on their m/z ratio, and their

abundance is measured by the detector.

The resulting mass spectrum displays the relative abundance of each ion fragment.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Workflow for Spectroscopic Analysis of 4-Methoxybenzamide
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Caption: Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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